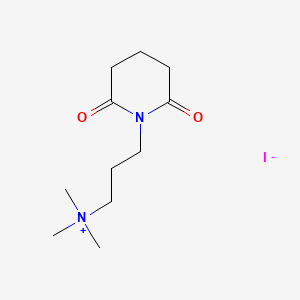
C11H21IN2O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the iodine atom in its structure makes it particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-iodoethyl)-, 1,1-dimethylethyl ester involves several steps:
Starting Materials: The synthesis begins with piperazine and tert-butyl chloroformate.
Reaction with Iodoethyl Compound: The piperazine is reacted with an iodoethyl compound under controlled conditions to introduce the iodine atom.
Formation of the Ester: The final step involves the formation of the ester linkage with tert-butyl chloroformate.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Piperazinecarboxylic acid, 4-(2-iodoethyl)-, 1,1-dimethylethyl ester: undergoes several types of chemical reactions:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products. Reduction reactions can also be performed to remove the iodine atom or reduce other functional groups in the molecule.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(2-iodoethyl)-, 1,1-dimethylethyl ester: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through iodination reactions.
Industry: The compound can be used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-iodoethyl)-, 1,1-dimethylethyl ester involves its ability to interact with various molecular targets:
Comparison with Similar Compounds
1-Piperazinecarboxylic acid, 4-(2-iodoethyl)-, 1,1-dimethylethyl ester: can be compared with other similar compounds:
Similar Compounds: Compounds such as N-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-2-iodoacetamide and other iodinated piperazine derivatives share similar structural features.
Uniqueness: The presence of the tert-butyl ester group and the specific positioning of the iodine atom make this compound unique. .
Properties
Molecular Formula |
C11H21IN2O2 |
|---|---|
Molecular Weight |
340.20 g/mol |
IUPAC Name |
3-(2,6-dioxopiperidin-1-yl)propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H21N2O2.HI/c1-13(2,3)9-5-8-12-10(14)6-4-7-11(12)15;/h4-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
JDCFGIBGMHLOOQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCN1C(=O)CCCC1=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


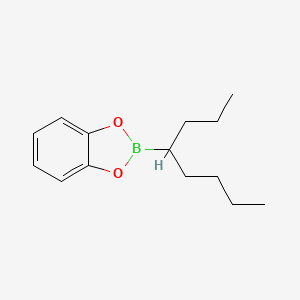
![9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B12631281.png)
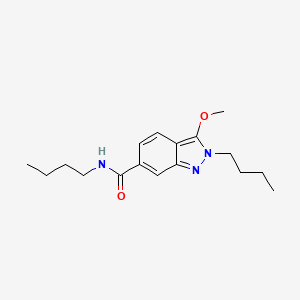
![N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12631295.png)
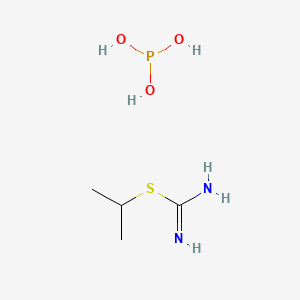
![2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12631300.png)

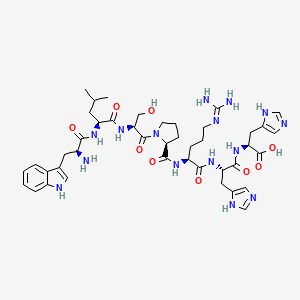
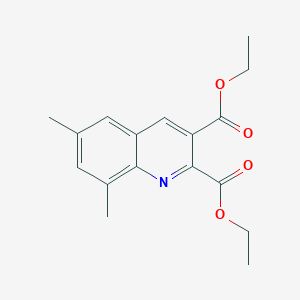
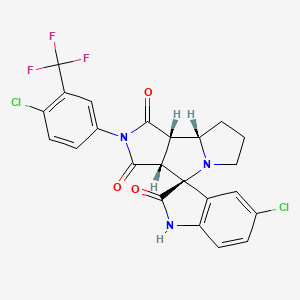


methanone](/img/structure/B12631333.png)

